(5-Iodopent-4-YN-1-YL)benzene
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Overview
Description
1-Iodo-5-phenyl-1-pentyne is an organic compound characterized by the presence of an iodine atom, a phenyl group, and a triple bond within its molecular structure. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula for 1-Iodo-5-phenyl-1-pentyne is C11H11I, and it has a molecular weight of approximately 270.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-5-phenyl-1-pentyne can be synthesized through various methods. One common approach involves the iodination of 5-phenyl-1-pentyne. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as silver nitrate (AgNO3), in an organic solvent like acetonitrile (CH3CN). The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of 1-Iodo-5-phenyl-1-pentyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-5-phenyl-1-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Iodo-5-phenyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Iodo-5-phenyl-1-pentyne involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the triple bond can undergo addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-Iodo-4-pentyne: Similar structure but lacks the phenyl group.
5-Iodo-1-pentyne: Similar structure but lacks the phenyl group.
1-Iodo-2-phenyl-1-propyne: Similar structure with a shorter carbon chain
Properties
CAS No. |
130248-71-4 |
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Molecular Formula |
C11H11I |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
5-iodopent-4-ynylbenzene |
InChI |
InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5,9H2 |
InChI Key |
FBBISCTWGCSUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC#CI |
Origin of Product |
United States |
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